molecular formula C9H11NO5 B14323176 Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate CAS No. 106032-27-3

Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate

Cat. No.: B14323176
CAS No.: 106032-27-3
M. Wt: 213.19 g/mol
InChI Key: SJSGFWFEERGKDF-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyrrolidinone ring and an ethyl ester group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate typically involves a two-step one-pot process. The first step is the Michael addition of aliphatic secondary amines to carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Industrial Production Methods: Industrial production of this compound can be achieved through a solvent-controllable protocol, which ensures moderate yields. The process involves the use of terminal carbonyl alkynes and specific reaction conditions to produce the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an acylating agent, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity and function .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

106032-27-3

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl 3-(2,5-dioxopyrrolidin-1-yl)oxyprop-2-enoate

InChI

InChI=1S/C9H11NO5/c1-2-14-9(13)5-6-15-10-7(11)3-4-8(10)12/h5-6H,2-4H2,1H3

InChI Key

SJSGFWFEERGKDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CON1C(=O)CCC1=O

Origin of Product

United States

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